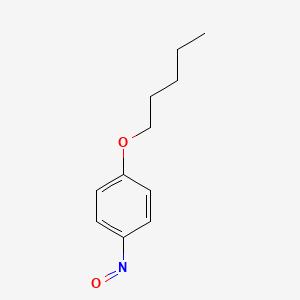![molecular formula C16H22NO5- B14340348 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate CAS No. 95932-40-4](/img/structure/B14340348.png)
1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate is a synthetic organic compound known for its unique structural features and versatile applications in various fields. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the carbonate ester: The protected amine is then reacted with a carbonate source, such as phosgene or a carbonate ester, under controlled conditions to form the desired carbonate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or carbamates.
Aplicaciones Científicas De Investigación
1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate involves the protection of amine groups, which prevents unwanted side reactions during synthetic processes. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparación Con Compuestos Similares
- 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbamate
- 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl ester
Uniqueness: 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate is unique due to its specific structural features and the presence of the Boc protecting group, which provides stability and selectivity in various chemical reactions. This compound’s versatility and stability make it a valuable tool in synthetic organic chemistry and related fields .
Propiedades
Número CAS |
95932-40-4 |
|---|---|
Fórmula molecular |
C16H22NO5- |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
[2-methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propan-2-yl] carbonate |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)21-13(18)17-12-8-6-11(7-9-12)10-16(4,5)22-14(19)20/h6-9H,10H2,1-5H3,(H,17,18)(H,19,20)/p-1 |
Clave InChI |
QVZWEIMVWUURSM-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C)(C)OC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)
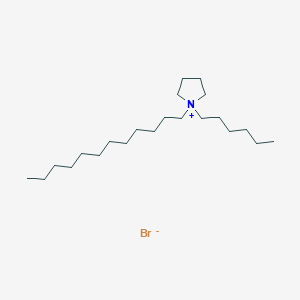
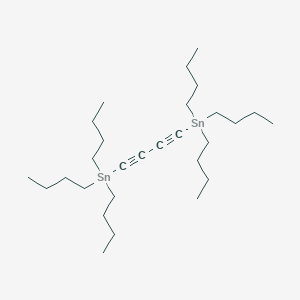
![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)
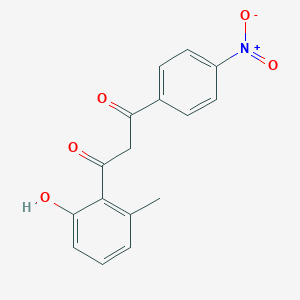

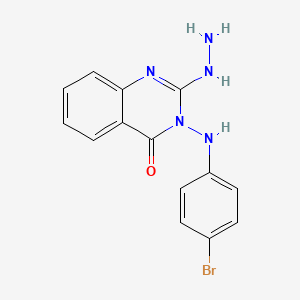
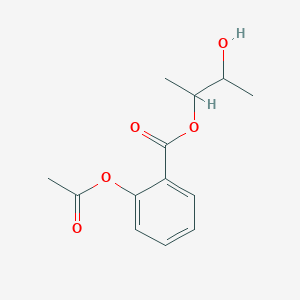
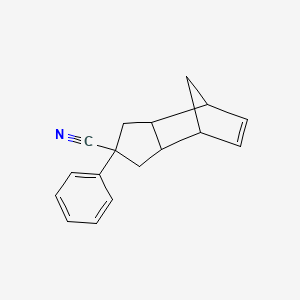
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
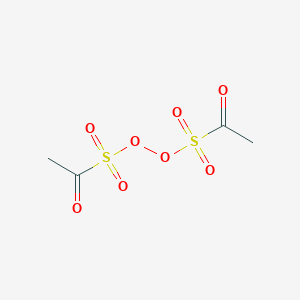
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
